molecular formula C6H8OS2 B7876781 2-(Thiophen-2-ylsulfanyl)-ethanol

2-(Thiophen-2-ylsulfanyl)-ethanol

Cat. No.: B7876781
M. Wt: 160.3 g/mol
InChI Key: BAVRRKNSCMCLKV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylsulfanyl)-ethanol is an organic compound characterized by the presence of a thiophene ring attached to an ethanol moiety through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylsulfanyl)-ethanol typically involves the reaction of thiophene-2-thiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiophene-2-thiol+Ethylene oxideThis compound\text{Thiophene-2-thiol} + \text{Ethylene oxide} \rightarrow \text{this compound} Thiophene-2-thiol+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiolate anion on the ethylene oxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-ylsulfanyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Thiophene-2-sulfinyl-ethanol or thiophene-2-sulfonyl-ethanol.

    Reduction: Thiophene-2-thiol derivatives.

    Substitution: Various substituted thiophene-2-ylsulfanyl derivatives.

Scientific Research Applications

2-(Thiophen-2-ylsulfanyl)-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylsulfanyl)-ethanol involves its interaction with various molecular targets and pathways. The thiophene ring and the sulfur atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

    Thiophene-2-thiol: Shares the thiophene ring but lacks the ethanol moiety.

    Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of the ethanol moiety.

    2-(Thiophen-2-yl)-ethanol: Lacks the sulfur atom.

Uniqueness: 2-(Thiophen-2-ylsulfanyl)-ethanol is unique due to the presence of both the thiophene ring and the ethanol moiety connected through a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-thiophen-2-ylsulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4,7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVRRKNSCMCLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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